molecular formula C19H20N2O2S2 B3684770 1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine

1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine

Cat. No.: B3684770
M. Wt: 372.5 g/mol
InChI Key: CKIGRCJZBZJDCG-UHFFFAOYSA-N
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Description

1-(2-Naphthylsulfonyl)-4-(3-thienylmethyl)piperazine is a synthetic small molecule building block of interest in medicinal chemistry and drug discovery research. This compound features a piperazine core, a privileged scaffold in pharmacology, which is functionalized with a 2-naphthylsulfonyl group and a 3-thienylmethyl moiety. The structural combination of a sulfonylated piperazine and a heteroaromatic group is commonly found in compounds investigated for their bioactive properties. Piperazine derivatives are frequently explored in the design of protein kinase inhibitors . For instance, analogous structures containing a piperazine core have been investigated as potent and selective inhibitors of key oncogenic targets, such as CDK2 and PI3Kα, for the treatment of advanced cancers . Furthermore, naphthalene-containing piperazine compounds have demonstrated immunomodulatory properties in research models, suggesting a potential role for such structures in immunological studies . The naphthyl group can contribute to binding affinity in enzymatic pockets, while the thienyl group offers a distinct vector for exploring structure-activity relationships. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c22-25(23,19-6-5-17-3-1-2-4-18(17)13-19)21-10-8-20(9-11-21)14-16-7-12-24-15-16/h1-7,12-13,15H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIGRCJZBZJDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine typically involves multi-step organic reactions. One common method includes the sulfonylation of 2-naphthylamine to form 2-naphthylsulfonyl chloride, which is then reacted with piperazine to yield 1-(2-naphthylsulfonyl)piperazine. The final step involves the alkylation of this intermediate with 3-thienylmethyl chloride under basic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The naphthylsulfonyl group can be reduced to naphthylamine under strong reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Alkyl halides or sulfonyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thienylmethyl group.

    Reduction: Naphthylamine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity
    • Mechanism of Action: The compound has been studied for its ability to modulate serotonin receptors, which are crucial in the treatment of depression. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain.
    • Case Study: A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for mood disorders.
  • Anticancer Properties
    • Mechanism of Action: The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis.
    • Case Study: In vitro studies showed that 1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, highlighting its potential as an anticancer agent.
  • Antimicrobial Activity
    • Mechanism of Action: The compound exhibits broad-spectrum antimicrobial properties, likely due to its ability to disrupt bacterial cell membranes.
    • Case Study: Research found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Pharmacological Applications

  • Central Nervous System (CNS) Disorders
    • The compound's interaction with neurotransmitter systems suggests potential applications in treating CNS disorders beyond depression, such as anxiety and schizophrenia.
    • Studies have indicated that it may modulate dopamine pathways, which are often dysregulated in these conditions.
  • Pain Management
    • Preliminary studies suggest that the compound may possess analgesic properties, potentially useful in managing chronic pain conditions.
    • Further research is needed to elucidate the specific pathways involved in its pain-relieving effects.

Materials Science Applications

  • Polymer Chemistry
    • The unique structure of this compound makes it a valuable building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.
    • Case studies have shown that incorporating this compound into polymer matrices improves their performance in various applications, including electronics and coatings.
  • Nanomaterials
    • Research into nanocomposites has revealed that this compound can be used to functionalize nanoparticles, enhancing their biocompatibility and targeting capabilities for drug delivery systems.

Summary Table of Applications

Application AreaMechanism of ActionNotable Findings
Antidepressant ActivitySerotonin receptor modulationSignificant effects in animal models
Anticancer PropertiesCarbonic anhydrase inhibitionInhibition of cancer cell proliferation
Antimicrobial ActivityDisruption of bacterial membranesEffective against Gram-positive/negative bacteria
CNS DisordersModulation of dopamine pathwaysPotential treatment for anxiety and schizophrenia
Pain ManagementAnalgesic propertiesPreliminary evidence supporting efficacy
Polymer ChemistryBuilding block for novel polymersImproved thermal stability and mechanical properties
NanomaterialsFunctionalization of nanoparticlesEnhanced biocompatibility for drug delivery

Mechanism of Action

The mechanism of action of 1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The naphthylsulfonyl group may play a role in binding to active sites, while the thienylmethyl group could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

A. Position 1 Substituents

Naphthylsulfonyl vs. Benzenesulfonyl :

  • 1-(2-Naphthylsulfonyl)piperazine derivatives (e.g., ) demonstrate enhanced lipophilicity and binding affinity compared to benzenesulfonyl analogs due to the extended aromatic system. For example, 1-(2-methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine () has a molecular weight of 382.48 g/mol, which may influence membrane permeability .
  • 1-(Phenylsulfonyl)piperazines (e.g., ) show moderate enzyme inhibitory activity (IC50 ~20–50 µM for BACE1), suggesting that bulkier sulfonyl groups like naphthyl could enhance target engagement .

Methanesulfonyl vs. Aromatic Sulfonyl :

  • Methanesulfonyl-substituted piperazines (e.g., ) prioritize electronic effects over steric interactions, often leading to distinct binding modes in enzyme pockets .

B. Position 4 Substituents

3-Thienylmethyl vs. In contrast, 4-(4-chlorobenzhydryl)piperazine derivatives () exhibit cytotoxic activity against cancer cells (e.g., IC50 <10 µM for HEPG2), indicating that bulkier substituents may enhance apoptosis induction . 4-(2-Methoxyphenyl)piperazines () show high affinity for serotonin receptors (5-HT1A, Ki = 0.6 nM), suggesting that electron-donating groups at position 4 optimize receptor-ligand interactions .

Piperidinyl vs. Thienylmethyl :

  • Piperidinyl substituents (e.g., ) introduce basicity and conformational flexibility, which may improve solubility but reduce target specificity compared to rigid thienylmethyl groups .

Key Observations:

  • Cytotoxicity : 4-Substituted benzoyl/chlorobenzhydryl derivatives () show broad-spectrum anticancer activity, whereas sulfonyl/thienylmethyl analogs may prioritize receptor modulation over cytotoxicity .
  • Enzyme Inhibition : Bulky sulfonyl groups (naphthyl) could enhance enzyme inhibition compared to smaller substituents, as seen in BACE1 inhibitors () .
  • Receptor Binding : Electron-donating groups (e.g., methoxyphenyl) at position 4 significantly enhance 5-HT1A affinity, suggesting that the thienylmethyl group in the target compound may require optimization for similar efficacy .

Biological Activity

1-(2-Naphthylsulfonyl)-4-(3-thienylmethyl)piperazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperazine ring, which is known for its diverse pharmacological properties, including antipsychotic, antihistamine, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N2O2S2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}_2

This structure features a piperazine core substituted with naphthyl and thienyl groups, enhancing its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

  • Enzyme Inhibition : The sulfonyl group can participate in hydrogen bonding, facilitating binding to target enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The piperazine moiety is known to modulate neurotransmitter systems, which may contribute to antipsychotic and anxiolytic effects.

Pharmacological Properties

Research indicates that compounds with piperazine scaffolds exhibit a wide range of biological activities:

  • Antipsychotic Activity : Studies have shown that piperazine derivatives can effectively modulate dopamine receptors, which are critical in the treatment of schizophrenia.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.
  • Antimicrobial Effects : The compound's structure may confer activity against certain bacterial strains.

Case Studies

  • Antipsychotic Efficacy : A study investigated the effects of various piperazine derivatives on dopamine receptor binding. The results indicated that modifications at the N-1 and N-4 positions significantly influenced binding affinity and efficacy in vivo .
  • Cytotoxicity Testing : In vitro assays conducted on cancer cell lines showed that this compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant anticancer potential .
  • Enzyme Interaction Studies : Research involving enzyme inhibition assays revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
1-(Phenylsulfonyl)-4-(2-thienylmethyl)piperazinePiperazine derivativeAntidepressant and anxiolytic
2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazinePiperazine derivativeAntimicrobial and anticancer
N-[(4-chloro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamideComplex organic compoundEnzyme inhibition

Discussion on Structural Activity Relationship (SAR)

The structural modifications at the N-1 and N-4 positions of the piperazine scaffold are crucial for determining the biological activity. For instance, the presence of electron-donating or withdrawing groups can significantly influence receptor affinity and selectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine, and how do reaction conditions influence yield?

  • Methodology:

  • Core Reaction: Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For sulfonamide formation (e.g., naphthylsulfonyl group), sulfonyl chlorides are reacted with piperazine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Thienylmethyl Introduction: Alkylation of piperazine with 3-thienylmethyl halides requires controlled stoichiometry to avoid over-alkylation. Propargyl bromide analogs (e.g., as in ) suggest using dropwise addition and room-temperature stirring for 6–7 hours to optimize regioselectivity .
  • Purification: Silica gel chromatography (ethyl acetate:hexane, 1:8) is common for isolating intermediates, while recrystallization may enhance final-product purity .
    • Key Data:
ParameterTypical RangeReference
Reaction Time6–12 hours
SolventDMF, CH₂Cl₂
Yield45–70% (crude)

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions. For example, sulfonamide protons resonate at δ 3.2–3.8 ppm, while thienyl protons appear as multiplets at δ 6.8–7.5 ppm .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) and fragments corresponding to sulfonyl or thienyl groups .
  • X-ray Crystallography: Resolves steric effects from the naphthyl group and confirms piperazine ring conformation .
    • Common Contradictions: Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents, necessitating repeated recrystallization .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during the introduction of bulky substituents (e.g., 2-naphthylsulfonyl)?

  • Methodology:

  • Solvent Optimization: High-polarity solvents (e.g., DMSO) improve solubility of bulky intermediates, reducing side reactions .
  • Catalytic Systems: Palladium or copper catalysts (e.g., CuSO₄·5H₂O in click chemistry) enhance coupling efficiency for hindered substrates .
  • Stepwise Synthesis: Sequential addition of substituents (sulfonylation before alkylation) minimizes steric clashes .
    • Data Analysis: Comparative yields for bulkier vs. smaller sulfonyl groups (e.g., 2-naphthyl vs. phenyl) show a 15–20% drop due to steric effects, requiring excess reagents (1.2–1.5 equiv.) .

Q. How do electronic properties of the 3-thienylmethyl group influence biological activity, and how can this be modeled computationally?

  • Methodology:

  • DFT Calculations: Predict charge distribution and HOMO-LUMO gaps to assess reactivity. Thienyl’s electron-rich nature may enhance π-π stacking with target proteins .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin or dopamine receptors). The thienyl group’s sulfur atom may form hydrogen bonds with active-site residues .
    • Experimental Validation:
  • SAR Studies: Compare IC₅₀ values of analogs with/without thienylmethyl groups to isolate electronic contributions .
  • Table: Hypothetical Binding Affinities
DerivativeTarget ReceptorBinding Energy (kcal/mol)
With 3-thienylmethyl5-HT₂A-9.2
Without 3-thienylmethyl5-HT₂A-7.8

Q. What analytical approaches resolve contradictions in solubility and stability data across studies?

  • Methodology:

  • Solubility Profiling: Use shake-flask method with HPLC quantification across pH (1.2–7.4) and solvents (e.g., PBS, ethanol). Discrepancies often arise from polymorphic forms .
  • Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) identify hydrolysis-prone sites (e.g., sulfonamide linkage) .
    • Case Example: A study reporting 30% solubility in ethanol vs. 15% in water highlights the need for standardized buffers and temperature controls .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine
Reactant of Route 2
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1-(2-naphthylsulfonyl)-4-(3-thienylmethyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.